N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
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Overview
Description
N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an aniline moiety substituted with a dimethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.
Formation of the thiadiazole ring: The triazole intermediate is then reacted with sulfur and a suitable oxidizing agent to form the thiadiazole ring.
Introduction of the aniline moiety: The thiadiazole intermediate is then coupled with N,N-dimethylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the 4-methylphenoxy group: Finally, the compound is reacted with 4-methylphenol in the presence of a suitable catalyst to introduce the 4-methylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety or the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation products: Corresponding oxides of the compound.
Reduction products: Reduced derivatives with altered functional groups.
Substitution products: Compounds with substituted aniline or phenoxy groups.
Scientific Research Applications
N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N5OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C19H19N5OS/c1-13-7-9-16(10-8-13)25-12-17-20-21-19-24(17)22-18(26-19)14-5-4-6-15(11-14)23(2)3/h4-11H,12H2,1-3H3 |
InChI Key |
DVAMTORXXKACRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C |
Origin of Product |
United States |
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